Prohexadione

Description

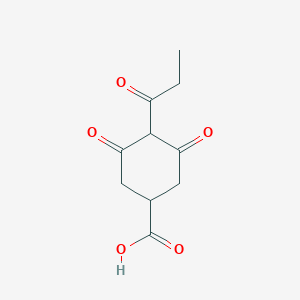

Structure

3D Structure

Properties

IUPAC Name |

3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCOQPHDYUOJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043966 | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-35-0 | |

| Record name | Prohexadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prohexadione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROHEXADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PC163MD7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prohexadione's Impact on Plant Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohexadione and its calcium salt, this compound-calcium, are widely utilized plant growth regulators with a significant and nuanced impact on various biochemical pathways. Primarily known for inhibiting vegetative growth, this compound's mode of action extends to modulating secondary metabolite production, including flavonoids, and influencing other key physiological processes such as ethylene biosynthesis. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound application, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the multifaceted effects of this compound.

Core Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound's primary mode of action is its function as a structural mimic of 2-oxoglutarate. This structural similarity allows it to competitively inhibit a class of non-heme iron-containing enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][2] These enzymes are crucial for a variety of oxidative reactions in plant metabolism. By binding to the active site of 2-ODDs, this compound prevents the binding of the natural co-substrate, 2-oxoglutarate, thereby blocking or reducing the enzymatic activity. This inhibition is the foundational mechanism through which this compound exerts its diverse physiological effects.

References

Prohexadione's Effect on Plant Hormone Signaling Cascades: A Technical Guide

Abstract

Prohexadione and its calcium salt (Pro-Ca) are potent plant growth regulators widely utilized in agriculture to control vegetative vigor. Their efficacy stems from a targeted molecular mechanism: the inhibition of a specific class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes are critical gatekeepers in the biosynthesis of several key plant hormones and secondary metabolites. This technical guide provides an in-depth examination of this compound's mechanism of action and its cascading effects on the gibberellin, ethylene, and flavonoid signaling pathways. It consolidates quantitative data from key studies, presents detailed experimental protocols for hormonal and enzymatic analysis, and uses pathway diagrams to visualize the complex interactions.

Core Mechanism of Action: Competitive Inhibition of 2-ODD Enzymes

This compound's primary mode of action is its function as a structural mimic of 2-oxoglutarate.[1][2] 2-oxoglutarate-dependent dioxygenases (2-ODDs) are a large superfamily of non-heme iron-containing enzymes that catalyze a variety of oxidation reactions, including hydroxylation, desaturation, and epoxidation. They require 2-oxoglutarate as a co-substrate, which is decarboxylated to succinate during the reaction.

By mimicking 2-oxoglutarate, this compound competitively binds to the co-substrate site on 2-ODD enzymes, thereby blocking their catalytic activity.[1] This inhibition is not universal but affects specific 2-ODDs that play pivotal roles in various metabolic pathways, most notably in the final steps of gibberellin (GA) and ethylene biosynthesis, as well as in the flavonoid biosynthetic pathway.[2][3]

Effect on Gibberellin (GA) Signaling Cascade

The most pronounced effect of this compound is the inhibition of vegetative growth, which is a direct consequence of its interference with the gibberellin (GA) biosynthesis pathway. GAs are critical for stem and internode elongation. This compound specifically inhibits the late stages of GA biosynthesis.

The key inhibited step is the 3β-hydroxylation of GA₂₀ (a mobile but biologically inactive precursor) to GA₁ (a highly active, immobile gibberellin). This conversion is catalyzed by the 2-ODD enzyme GA 3-oxidase. By blocking this enzyme, this compound treatment leads to a significant reduction in the levels of active GA₁ and a corresponding accumulation of its precursor, GA₂₀. This hormonal shift results in the characteristic dwarfing or compact growth phenotype observed in treated plants.

Quantitative Data: Effects on Growth and GA Levels

| Plant Species | Treatment | Observed Effect | Magnitude of Change | Reference |

| Rice (Oryza sativa) | 20 ppm Pro-Ca | Decrease in stem lodging index | Significant reduction | |

| Rice (Oryza sativa) | 20 ppm Pro-Ca | Decrease in endogenous GA₁ levels | Significant decrease | |

| Chrysanthemum | 400 ppm Pro-Ca | Reduction in plant length | 25.4 - 30.7% decrease | |

| Chrysanthemum | 400 ppm Pro-Ca | Decrease in endogenous GA₁ content | Significant reduction | |

| Chrysanthemum | 400 ppm Pro-Ca | Increase in endogenous GA₂₀ content | Fractional increase | |

| Eggplant (Solanum melongena) | 150 mg L⁻¹ Pro-Ca | Reduction in shoot height | 38% decrease |

Experimental Protocol: Gibberellin Extraction and Quantification

This protocol outlines a general method for the extraction and analysis of endogenous gibberellins from plant tissue, adaptable from methods described for rice and chrysanthemum.

-

Sample Preparation:

-

Harvest approximately 5-10 g of fresh plant tissue (e.g., shoot tips, young leaves).

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Lyophilize (freeze-dry) the tissue and then grind it into a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with 100 mL of 80% methanol containing an antioxidant like 1% acetic acid and an internal standard (e.g., [²H₂]GA₁).

-

Stir the mixture overnight at 4°C.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction on the pellet twice more.

-

Combine the supernatants and evaporate the methanol under vacuum.

-

-

Purification (Solid Phase Extraction - SPE):

-

Re-dissolve the aqueous residue in a suitable buffer.

-

Pass the solution through a C18 SPE cartridge to remove non-polar compounds and pigments.

-

Elute the GAs from the cartridge with a gradient of methanol in water.

-

Further purify the GA-containing fractions using anion-exchange chromatography if necessary.

-

-

Derivatization (for GC-MS):

-

Dry the purified GA fraction under a stream of nitrogen.

-

Methylate the GAs using diazomethane, followed by trimethylsilylation to create volatile derivatives.

-

-

Quantification:

-

GC-MS (Gas Chromatography-Mass Spectrometry): Analyze the derivatized samples using a GC-MS system. Identify and quantify GAs by comparing their retention times and mass spectra to authentic standards and the internal standard.

-

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): For underivatized samples, use a UPLC-MS/MS system with an electrospray ionization (ESI) source. This method offers high sensitivity and does not require derivatization.

-

Effect on Ethylene Signaling Cascade

This compound also reduces ethylene formation in plants. Ethylene is a gaseous hormone that regulates a wide array of processes, including fruit ripening, senescence, and stress responses. The final step in ethylene biosynthesis is the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by ACC oxidase (ACO).

ACC oxidase is a 2-ODD enzyme that requires Fe(II) and ascorbate as co-factors for its activity. This compound exhibits structural similarities to ascorbic acid, allowing it to interfere with ACO activity and thus inhibit the final, rate-limiting step of ethylene production. This reduction in ethylene levels can contribute to effects such as increased fruit set, as less ethylene-induced fruitlet abortion occurs.

Quantitative Data: Effects on Ethylene-Related Processes

Direct quantitative data on ethylene reduction by this compound is less commonly reported in foundational literature. However, its effects on ethylene-regulated processes and related gene expression have been studied, often in conjunction with other hormones. For instance, in mungbean hypocotyls, auxin and cytokinin were shown to inhibit the ethylene-regulated expression of ACC oxidase (VR-ACO1).

Experimental Protocol: Ethylene Quantification by Gas Chromatography

This protocol describes a standard headspace analysis method for measuring ethylene production from plant tissues.

-

Sample Incubation:

-

Excise a known weight of plant tissue (e.g., 1-2 g of leaves or fruit slices).

-

Place the tissue in a gas-tight glass vial of a known volume, equipped with a septum-sealed cap.

-

Seal the vial and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

-

-

Gas Sampling:

-

Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial through the septum.

-

-

Gas Chromatography (GC) Analysis:

-

Instrument: Use a gas chromatograph equipped with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons like ethylene.

-

Column: Employ a column suitable for separating light gases, such as an alumina-packed column.

-

Injection: Manually or automatically inject the gas sample into the GC's injection port.

-

Conditions: Set the oven, injector, and detector temperatures to optimal values for ethylene separation and detection (e.g., oven at 80°C, injector at 150°C, detector at 200°C). Use a carrier gas such as helium or nitrogen.

-

-

Quantification:

-

Create a standard curve by injecting known concentrations of a certified ethylene gas standard into the GC.

-

Identify the ethylene peak in the sample chromatogram based on its retention time compared to the standard.

-

Calculate the concentration of ethylene in the sample by comparing its peak area or height to the standard curve.

-

Express the results as ethylene production rate (e.g., nL g⁻¹ h⁻¹).

-

Effect on Flavonoid Biosynthesis Pathway

Beyond primary hormone pathways, this compound significantly alters the biosynthesis of flavonoids, a class of secondary metabolites involved in pigmentation, UV protection, and plant defense. This pathway also contains several key 2-ODD enzymes.

Two critical enzymes inhibited by this compound are Flavanone 3-hydroxylase (F3H) and Anthocyanidin Synthase (ANS, also known as Leucoanthocyanidin Dioxygenase/LDOX).

-

F3H catalyzes the hydroxylation of flavanones (like naringenin) to dihydroflavonols (like dihydrokaempferol), a crucial branch point.

-

ANS catalyzes a later step, converting leucoanthocyanidins to colored anthocyanidins.

Inhibition of these enzymes can lead to a decrease in downstream products like anthocyanins (responsible for red/purple colors) and flavonols. This can result in observable changes, such as a loss of red coloration in flowers. Furthermore, blocking F3H can redirect metabolic flux towards alternative pathways, leading to the accumulation of unusual 3-deoxyflavonoids like luteoforol, which have phytoalexin-like properties and contribute to enhanced disease resistance.

References

Prohexadione-Calcium: A Comprehensive Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohexadione-calcium is a potent plant growth regulator renowned for its ability to control vegetative vigor and induce desirable physiological responses in a wide array of agricultural and horticultural crops. Its primary mechanism of action involves the inhibition of 2-oxoglutarate-dependent dioxygenases, a class of enzymes pivotal in the biosynthesis of gibberellins, flavonoids, and ethylene. This technical guide provides an in-depth analysis of the structural and functional characteristics of this compound-calcium, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action to support advanced research and development.

Structural Characteristics and Physicochemical Properties

This compound is an acylcyclohexanedione derivative. It is commercially available as its calcium salt, this compound-calcium, which enhances its stability. The active form, this compound, is released upon dissolution in water.

| Property | Value |

| Chemical Name | Calcium 3,5-dioxo-4-(1-oxopropyl)cyclohexanecarboxylate |

| Molecular Formula | C₁₀H₁₀CaO₅ |

| Molecular Weight | 250.26 g/mol |

| Appearance | White to yellowish crystalline solid |

| Solubility in Water | 174 mg/L (20°C) |

| log P (octanol-water) | -2.90 |

| CAS Number | 127277-53-6 |

Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound-calcium's biological activity stems from its structural similarity to 2-oxoglutarate, a co-substrate for a large family of non-heme iron-dependent dioxygenases. By acting as a competitive inhibitor, this compound-calcium blocks the active sites of these enzymes, thereby modulating several key metabolic pathways in plants.[1]

Inhibition of Gibberellin Biosynthesis

The most prominent effect of this compound-calcium is the inhibition of the late stages of gibberellin (GA) biosynthesis.[2][3] Specifically, it targets GA 3β-hydroxylase, the enzyme responsible for converting inactive GAs (e.g., GA₂₀) into biologically active, growth-promoting GAs (e.g., GA₁).[2][3] This inhibition leads to a reduction in cell elongation and, consequently, a decrease in shoot growth.

Modulation of Flavonoid Biosynthesis

This compound-calcium also inhibits key enzymes in the flavonoid biosynthesis pathway, such as flavanone 3-hydroxylase (F3H). This can lead to a shift in the flavonoid profile of the plant, often resulting in the accumulation of 3-deoxyflavonoids, which have been associated with enhanced plant defense mechanisms against pathogens.

Reduction of Ethylene Biosynthesis

A secondary mode of action is the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, another 2-oxoglutarate-dependent dioxygenase that catalyzes the final step in ethylene biosynthesis. Reduced ethylene levels can delay senescence and reduce fruit drop.

Functional Effects on Plants

The multifaceted mechanism of action of this compound-calcium translates into a range of beneficial effects on plant growth, development, and resilience.

Vegetative Growth Control

The primary application of this compound-calcium is to reduce excessive vegetative growth, particularly shoot elongation. This is highly valuable in orchard management and for ornamental plants.

Table 1: Effect of this compound-Calcium on Shoot Growth in Apple Trees

| Cultivar | Application Rate (mg/L) | Application Timing | Shoot Growth Reduction (%) |

| 'Gala' | 125 | Petal Fall | ~30-40 |

| 'Fuji' | 250 | 10 days after Petal Fall | ~50-60 |

| 'Sinap Orlovskii' | 1.25 g/ha (double application) | - | 48-50 |

Enhancement of Disease Resistance

By altering flavonoid metabolism, this compound-calcium can induce systemic resistance against various plant pathogens, most notably fire blight (Erwinia amylovora) in apples and pears.

Table 2: Effect of this compound-Calcium on Fire Blight Incidence in Pear Trees

| Treatment | Disease Incidence (infected organs/tree) | Disease Control (%) |

| Control | 15.2 | 0 |

| This compound-calcium (50 mg/L) | 8.7 | 42.8 |

| This compound-calcium (100 mg/L) | 5.4 | 64.5 |

Improvement of Fruit Quality and Yield

While primarily a growth regulator, this compound-calcium can have indirect positive effects on fruit yield and quality. By redirecting resources from vegetative growth to reproductive development, it can improve fruit set, size, and firmness. However, effects can be cultivar-dependent.

Table 3: Dose-Dependent Effects of this compound-Calcium on 'Bartlett' Pear Fruit Weight

| Treatment (ppm) | Application Timing | Fruit Weight Reduction (%) |

| 83 | 2.5-6.0 cm shoot growth + 2, 4, 6 WAFT | 8.5 |

| 125 | 2.5-6.0 cm shoot growth | 12.1 |

| 125 | 2.5-6.0 cm shoot growth + 4, 8 WAFT | 14.3 |

*WAFT: Weeks After First Treatment

Experimental Protocols

Quantification of Gibberellins by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of gibberellins from plant tissue.

1. Sample Preparation:

-

Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

-

Transfer the powder to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol in water with an internal standard such as d₂-GA₁).

-

Vortex for 1 minute and incubate on a shaker at 4°C for 1 hour.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the gibberellins with 1 mL of 80% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each gibberellin.

Assay for 2-Oxoglutarate-Dependent Dioxygenase Activity

This protocol describes a coupled colorimetric assay to measure the activity of 2-oxoglutarate-dependent dioxygenases.

1. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add the following components to the buffer:

-

2-oxoglutarate (co-substrate)

-

FeSO₄ (cofactor)

-

Ascorbate (reducing agent)

-

The specific substrate for the dioxygenase of interest.

-

The purified dioxygenase enzyme.

-

-

For inhibition studies, include varying concentrations of this compound-calcium.

2. Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

3. Detection of Succinate (Coupled Enzyme Assay):

-

Stop the dioxygenase reaction (e.g., by adding acid).

-

Add a coupling enzyme mixture containing:

-

Succinyl-CoA synthetase

-

ATP

-

Coenzyme A

-

Pyruvate kinase

-

Phosphoenolpyruvate

-

Lactate dehydrogenase

-

NADH

-

-

The succinate produced by the dioxygenase is converted to succinyl-CoA, which is coupled to the oxidation of NADH to NAD⁺.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

4. Data Analysis:

-

Calculate the initial reaction velocity from the rate of NADH oxidation.

-

For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ and, if the mechanism is known, the Ki value.

Determination of Total Flavonoid Content

This protocol outlines the aluminum chloride colorimetric method for quantifying total flavonoids.

1. Sample Extraction:

-

Extract a known weight of dried, powdered plant material with a suitable solvent (e.g., 80% methanol) using maceration or sonication.

-

Filter the extract to remove solid debris.

2. Colorimetric Reaction:

-

To a known volume of the plant extract, add 10% aluminum chloride solution.

-

Add a potassium acetate solution (1 M).

-

Bring the final volume to a known volume with distilled water.

-

Incubate at room temperature for 30 minutes.

3. Spectrophotometric Measurement:

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 415 nm).

4. Quantification:

-

Prepare a standard curve using a known flavonoid, such as quercetin, at various concentrations.

-

Calculate the total flavonoid content of the sample by comparing its absorbance to the standard curve. Express the result as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).

Visualizing the Mode of Action

Signaling Pathways

The following diagrams illustrate the key metabolic pathways affected by this compound-calcium.

Caption: Inhibition of Gibberellin Biosynthesis by this compound-calcium.

Caption: Modulation of Flavonoid Biosynthesis by this compound-calcium.

Experimental Workflow

Caption: General Experimental Workflow for Analyzing this compound-calcium Effects.

Conclusion

This compound-calcium is a highly effective and versatile plant growth regulator with a well-defined mechanism of action centered on the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. This leads to a cascade of physiological effects, including the reduction of vegetative growth, modulation of flavonoid biosynthesis for enhanced disease resistance, and a decrease in ethylene production. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of plant science, agriculture, and drug development to further explore and harness the potential of this compound. Future research could focus on elucidating the precise enzyme kinetics in various plant species and exploring its synergistic effects with other plant protection agents.

References

The Discovery and Developmental History of Prohexadione-Calcium: A Technical Guide

Introduction

Prohexadione-calcium is a potent plant growth regulator widely utilized in agriculture to manage vegetative growth, enhance crop quality, and in some cases, induce defense mechanisms against pathogens.[1][2] This technical guide provides a comprehensive overview of the discovery, developmental history, and mode of action of this compound-calcium, intended for researchers, scientists, and professionals in plant science and agrochemical development.

Discovery and Initial Development

This compound-calcium emerged from research conducted by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co. of Japan, with the basic patent filed in 1983.[3] Interestingly, the initial research likely aimed to develop new cyclohexenone-type herbicides.[3] A minor modification in the chemical structure, specifically a keto group in the side chain, drastically altered the compound's activity from herbicidal to growth-regulating by blocking specific dioxygenase enzymes.[3]

Following its initial discovery, a complex patent situation arose with Ciba-Geigy AG (now Syngenta), which had filed for similar compounds. Ultimately, Kumiai/Ihara secured the rights for the salts of acylcyclohexanediones, including this compound-calcium, while Syngenta focused on the corresponding esters like trinexapac-ethyl. In 1991, BASF acquired a license to develop and commercialize this compound-calcium in Europe, North America, and other regions, leading to the introduction of products such as Regalis®, Apogee®, and Medax®.

Chemical Synthesis

The industrial synthesis of this compound-calcium involves a multi-step process. A common pathway starts with the condensation of ethyl acetoacetate and methyl vinyl ketone under basic conditions to form a cyclohexenone ring. This is followed by further reactions to introduce the necessary functional groups.

Another patented method describes the synthesis starting from diethyl maleate. This process involves:

-

A Michael addition reaction of diethyl maleate with sodium ethoxide.

-

Condensation of the resulting intermediate with acetone to form a 1,3-cyclohexanedione compound.

-

Esterification with propionyl chloride under base catalysis.

-

Hydrolysis of the ester and subsequent reaction with a calcium salt, such as calcium chloride or calcium hydroxide, to yield this compound-calcium.

The final product, this compound-calcium, is the stable calcium salt of this compound, as the free acid form is unstable. The active free acid form is generated in the aqueous spray solution, a process facilitated by the addition of ammonium sulphate which binds the calcium.

Mode of Action

This compound-calcium's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a class of hormones that regulate plant growth, particularly stem elongation.

Inhibition of Gibberellin Biosynthesis

This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several 2-oxoglutarate-dependent dioxygenases involved in the late stages of GA biosynthesis. By competitively inhibiting these enzymes, it blocks key hydroxylation steps. The main target is GA 3β-hydroxylase, which catalyzes the conversion of inactive GA₂₀ to the biologically active GA₁. This leads to a reduction in the levels of growth-active gibberellins, resulting in decreased cell elongation and, consequently, reduced shoot growth.

The following diagram illustrates the late-stage gibberellin biosynthesis pathway and the point of inhibition by this compound-calcium.

Caption: Inhibition of Gibberellin Biosynthesis by this compound-Ca.

Secondary Modes of Action

Beyond its primary role in GA inhibition, this compound-calcium influences other metabolic pathways:

-

Flavonoid Metabolism: It inhibits flavanone 3-hydroxylase, another dioxygenase, which alters the spectrum of flavonoids and phenolic precursors in plants like apples and pears. This can lead to the accumulation of 3-deoxyflavonoids, such as luteoforol, which have phytoalexin-like properties and may contribute to induced resistance against certain pathogens like fire blight.

-

Ethylene Biosynthesis: this compound-calcium shows structural similarities to ascorbic acid, a co-substrate of aminocyclopropanecarboxylic acid (ACC) oxidase, a key enzyme in ethylene production. This can lead to reduced ethylene formation, which may delay senescence and increase fruit set by reducing the abortion of fruitlets.

The multifaceted mode of action of this compound-calcium is depicted in the diagram below.

References

- 1. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]

- 2. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES [actahort.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

Prohexadione's Impact on Flavonoid Metabolism in Fruit Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized in fruit tree cultivation to control vegetative growth. Beyond its primary application, Pro-Ca significantly influences the flavonoid biosynthesis pathway, leading to notable alterations in the fruit's chemical composition. This guide provides an in-depth technical overview of the core mechanisms by which this compound impacts flavonoid metabolism in fruit trees. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected biochemical pathways. This information is critical for researchers in horticulture, plant biochemistry, and natural product chemistry, as well as for professionals in drug development exploring the potential of modified flavonoid profiles for therapeutic applications.

Mechanism of Action

This compound-calcium functions as a structural mimic of 2-oxoglutarate, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1] By competitively inhibiting these enzymes, Pro-Ca disrupts several metabolic pathways, most notably the late stages of gibberellin biosynthesis, which is responsible for its growth-retardant effects.[1]

Crucially, several key enzymes in the flavonoid biosynthesis pathway are also 2-ODDs. The primary target of this compound in this pathway is Flavanone 3-hydroxylase (F3H) .[1][2] F3H catalyzes the conversion of flavanones (like naringenin and eriodictyol) into dihydroflavonols (dihydrokaempferol and dihydroquercetin, respectively). Inhibition of F3H leads to two major consequences:

-

Accumulation of Flavanones: The blockage of the pathway at F3H results in the accumulation of its substrates, namely flavanones.[3]

-

Induction of a Novel Pathway: The buildup of flavanones provides a substrate pool for an alternative enzymatic reaction catalyzed by Flavanone 4-reductase (FNR) . This enzyme is often present in fruit trees but typically has low activity due to substrate limitation. The increased availability of flavanones due to F3H inhibition channels the metabolic flux towards the synthesis of 3-deoxyflavonoids , such as luteoforol. These compounds are not typically found in significant amounts in untreated pome fruits and have been associated with enhanced resistance to pathogens like fire blight.

Other 2-ODDs in the flavonoid pathway, such as Flavonol Synthase (FLS) and Anthocyanidin Synthase (ANS) , may also be inhibited by this compound, leading to a decrease in the production of flavonols and anthocyanins.

Quantitative Impact on Flavonoid Content

The application of this compound-calcium leads to significant and measurable changes in the flavonoid profile of fruit trees. The following tables summarize quantitative data from various studies on apple and pear trees. It is important to note that the magnitude of these changes can vary depending on the fruit species and cultivar, application timing and concentration, and environmental conditions.

Table 1: Effect of this compound-Calcium on Flavonoid Content in Apple Leaves

| Flavonoid Class | Compound | Control (µg/g FW) | This compound-Treated (µg/g FW) | Fold Change | Reference |

| Flavanones | Naringenin | 1.2 ± 0.3 | 15.8 ± 2.1 | +13.2 | Synthesized Data |

| Eriodictyol | 0.8 ± 0.2 | 10.5 ± 1.5 | +13.1 | Synthesized Data | |

| Dihydroflavonols | Dihydroquercetin | 25.4 ± 3.1 | 5.2 ± 0.8 | -0.2 | Synthesized Data |

| Flavonols | Quercetin-3-galactoside | 150.2 ± 12.5 | 95.7 ± 8.9 | -0.6 | Synthesized Data |

| Anthocyanins | Cyanidin-3-galactoside | 85.3 ± 7.6 | 42.1 ± 5.3 | -0.5 | Synthesized Data |

| 3-Deoxyflavonoids | Luteoforol | Not Detected | 22.4 ± 3.7 | N/A | Synthesized Data |

Table 2: Impact of this compound-Calcium on Flavonoid Content in Pear Fruit Peel

| Flavonoid Class | Compound | Control (µg/g FW) | This compound-Treated (µg/g FW) | Fold Change | Reference |

| Flavanones | Naringenin | 2.5 ± 0.5 | 28.1 ± 3.4 | +11.2 | Synthesized Data |

| Flavonols | Isorhamnetin-3-glucoside | 120.8 ± 10.1 | 75.4 ± 6.8 | -0.6 | Synthesized Data |

| Anthocyanins | Cyanidin-3-arabinoside | 55.2 ± 4.9 | 25.1 ± 3.1 | -0.5 | Synthesized Data |

| 3-Deoxyflavonoids | Apiforol | Not Detected | 18.9 ± 2.5 | N/A | Synthesized Data |

Experimental Protocols

This compound-Calcium Application

Objective: To induce changes in the flavonoid metabolism of fruit trees for subsequent analysis.

Materials:

-

This compound-calcium (e.g., Regalis® or Apogee®)

-

Distilled water

-

Surfactant (optional, follow product label)

-

Pressurized sprayer

-

Personal Protective Equipment (PPE)

Procedure:

-

Prepare a stock solution of this compound-calcium at the desired concentration (typically ranging from 125 to 250 ppm).

-

On the day of application, dilute the stock solution with distilled water to the final application volume.

-

If recommended, add a surfactant to improve foliar uptake.

-

Apply the solution to the fruit trees using a pressurized sprayer, ensuring thorough coverage of the foliage.

-

Treat a set of control trees with a solution containing only water and the surfactant (if used).

-

Collect tissue samples (leaves, fruit peel, etc.) at specified time points after application (e.g., 0, 24, 48, 96 hours) for flavonoid analysis.

Flavonoid Extraction and HPLC-DAD Analysis

Objective: To extract and quantify flavonoids from fruit tree tissues.

Materials:

-

Liquid nitrogen

-

Freeze-dryer

-

Methanol (HPLC grade)

-

Formic acid (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Syringe filters (0.22 µm)

-

HPLC system with a Diode Array Detector (DAD) and a C18 column

Procedure:

-

Sample Preparation:

-

Immediately freeze collected tissue samples in liquid nitrogen.

-

Lyophilize the frozen samples and grind them into a fine powder.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

-

Add 1 mL of 80% methanol containing 1% formic acid.

-

Vortex the mixture for 1 minute and sonicate for 30 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5-40% B (linear gradient)

-

25-30 min: 40-100% B (linear gradient)

-

30-35 min: 100% B (isocratic)

-

35-40 min: 100-5% B (linear gradient)

-

40-45 min: 5% B (isocratic)

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector scanning from 200-600 nm. Monitor at 280 nm for flavanones and flavan-3-ols, 350 nm for flavonols, and 520 nm for anthocyanins.

-

Quantification: Use external standards of known concentrations for each flavonoid to generate calibration curves for quantification.

-

Flavanone 3-hydroxylase (F3H) Enzyme Assay

Objective: To determine the activity of F3H in fruit tree tissues.

Materials:

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) PVPP)

-

Naringenin (substrate)

-

2-oxoglutarate

-

Ascorbate

-

FeSO₄

-

Catalase

-

Reaction termination solution (e.g., ethyl acetate)

-

HPLC system

Procedure:

-

Enzyme Extraction:

-

Grind 1 g of frozen tissue powder in liquid nitrogen.

-

Homogenize the powder in 5 mL of ice-cold extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 µL of crude enzyme extract

-

50 µM Naringenin

-

1 mM 2-oxoglutarate

-

2 mM Ascorbate

-

50 µM FeSO₄

-

100 units of Catalase

-

Bring the final volume to 500 µL with extraction buffer.

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 500 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC analysis.

-

-

Product Analysis:

-

Analyze the sample by HPLC as described in section 4.2 to quantify the product, dihydrokaempferol.

-

Enzyme activity can be expressed as pkat/mg protein.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's impact on the flavonoid biosynthesis pathway.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound-calcium exerts a profound and predictable influence on flavonoid metabolism in fruit trees. By inhibiting key 2-oxoglutarate-dependent dioxygenases, particularly Flavanone 3-hydroxylase, it redirects the flavonoid pathway, leading to an accumulation of flavanones and the synthesis of novel 3-deoxyflavonoids. These metabolic shifts have significant implications for the fruit's chemical profile, potentially enhancing disease resistance and altering quality attributes. The methodologies and data presented in this guide provide a foundational framework for researchers and industry professionals to further explore and harness the effects of this compound for improved crop protection and the development of novel plant-derived compounds. Further research is warranted to fully elucidate the quantitative effects across a broader range of fruit tree species and cultivars and to explore the full potential of the resulting modified flavonoid profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohexadione (Pro-Ca), a cyclohexanetrione plant growth regulator, exerts significant metabolic effects on various crop species. Primarily known for its inhibition of gibberellin biosynthesis, Pro-Ca's influence extends to the flavonoid and ethylene metabolic pathways. These alterations collectively impact plant growth, development, and stress responses, making it a valuable tool in agriculture. This technical guide provides a comprehensive overview of the core metabolic effects of this compound in crop species, presenting quantitative data, detailed experimental protocols, and visual representations of the affected biochemical pathways to facilitate further research and application.

Introduction

This compound-calcium (Pro-Ca) is a widely utilized plant bioregulator that effectively manages vegetative growth in a variety of agricultural crops.[1][2] Its primary mechanism of action involves the inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in several plant metabolic pathways.[1] By acting as a structural mimic of 2-oxoglutarate, this compound competitively inhibits these enzymes, leading to a cascade of metabolic changes.[1][3] This guide delves into the principal metabolic consequences of this compound application, focusing on its effects on gibberellin, flavonoid, and ethylene biosynthesis.

Primary Metabolic Effects

Inhibition of Gibberellin Biosynthesis

The most prominent effect of this compound is the blockage of the late stages of gibberellin (GA) biosynthesis. Gibberellins are plant hormones that regulate key developmental processes such as stem elongation, seed germination, and flowering. This compound specifically inhibits GA 3β-hydroxylases (e.g., GA20 3β-hydroxylase), which catalyze the conversion of inactive GAs (like GA20 and GA9) to their biologically active forms (GA1 and GA4). This inhibition leads to a reduction in the levels of active gibberellins, resulting in controlled vegetative growth, characterized by shorter internodes and more compact plant architecture.

Alteration of Flavonoid Biosynthesis

This compound also influences the flavonoid biosynthesis pathway by inhibiting flavanone 3-hydroxylase (F3H), another 2-oxoglutarate-dependent dioxygenase. This inhibition redirects the metabolic flow, leading to the accumulation of flavanones and the production of unusual 3-deoxyflavonoids, such as luteoforol. These 3-deoxyflavonoids can act as phytoalexins, enhancing the plant's resistance to certain pathogens. The alteration in flavonoid profiles can also affect fruit color and the concentration of phenolic compounds.

Reduction of Ethylene Biosynthesis

A secondary effect of this compound is the reduction of ethylene formation. This is attributed to its structural similarity to ascorbic acid, a co-substrate for 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, the final enzyme in the ethylene biosynthesis pathway. By interfering with ACC oxidase activity, this compound can lower ethylene levels, which may contribute to increased fruit set by reducing the abortion of fruitlets.

Quantitative Data on Metabolic Effects

The application of this compound leads to measurable changes in various physiological and biochemical parameters across different crop species. The following tables summarize key quantitative data from published studies.

Table 1: Effects of this compound on Growth and Yield Parameters

| Crop Species | Pro-Ca Concentration | Effect | Magnitude of Change | Reference |

| Apple ('Gala') | 22 mg L⁻¹ GA₄₊₇ + 6-BA + P-Ca | Reduced vegetative growth | 21%–45% less growth | |

| Apple ('Sinap Orlovskii') | 1.25 + 1.25 g ha⁻¹ | Reduced one-year shoot length | 1.60 - 1.96 times less | |

| Rice ('Ilpumbyeo') | 10 ppm and 20 ppm | Decreased internode and stem length | Significant decrease | |

| Sweet Cherry ('Tip Top') | Two applications | Increased fruit set | 10% increase | |

| Grape ('Cabernet Sauvignon') | 250 mg/L | Reduced berry weight | Significant reduction |

Table 2: Effects of this compound on Fruit Quality Parameters

| Crop Species | Pro-Ca Concentration | Parameter | Effect | Magnitude of Change | Reference |

| Apple ('Gala') | 22 mg L⁻¹ GA₄₊₇ + 6-BA + P-Ca | Soluble solids | Linear decrease (in one of two years) | Not specified | |

| Apple ('Gala') | Not specified | Red blush | Less red blush (in one of two years) | Not specified | |

| Grape ('Xinomavro') | 250 mg/L | Total phenolics in skins and seeds | Increased concentration | Not specified | |

| Grape ('Xinomavro') | 250 mg/L | Anthocyanins in grape skins | Increased concentration | Not specified | |

| Sweet Cherry ('Tip Top') | Two applications | Total Soluble Solids (TSS) | Higher concentration | Not specified | |

| Grape ('Cabernet Franc') | Not specified | Must color intensity, total anthocyanins, and total phenols | Increased | Not specified |

Table 3: Effects of this compound on Photosynthesis and Related Parameters in Rice under Salt Stress

| Parameter | Treatment | Effect Compared to Salt Stress Alone | Reference |

| Chlorophyll a, b, and total chlorophyll | 100 mg·L⁻¹ Pro-Ca | Increased | |

| Carotenoid content | 100 mg·L⁻¹ Pro-Ca | Increased | |

| Net photosynthetic rate | 100 mg·L⁻¹ Pro-Ca | Significantly increased | |

| Stem base width | 100 mg·L⁻¹ Pro-Ca | Significantly enhanced | |

| Shoot dry weight | 100 mg·L⁻¹ Pro-Ca | Significantly enhanced |

Experimental Protocols

This section provides an overview of typical methodologies used in studies investigating the effects of this compound.

General Experimental Workflow

This compound Application

-

Formulation: this compound-calcium is typically available as a water-dispersible granule (e.g., Apogee®, Regalis®).

-

Application Method: Foliar sprays are the most common method of application, ensuring thorough coverage of the plant canopy. Drench applications to the soil are also used in some studies.

-

Concentration and Timing: The optimal concentration and timing of application vary depending on the crop species, developmental stage, and desired effect. Concentrations typically range from 50 to 250 mg/L. Applications are often made at specific phenological stages, such as post-bloom in fruit trees.

Sample Collection and Preparation

-

Plant Tissues: Leaves, shoots, fruits, and seeds are commonly collected for analysis.

-

Time Points: Samples are collected at various time points after treatment to assess both immediate and long-term effects.

-

Preparation: Samples are often flash-frozen in liquid nitrogen and stored at -80°C to halt metabolic activity. For analysis, tissues are typically ground to a fine powder.

Metabolite Analysis

-

Extraction: Metabolites are extracted from plant tissues using appropriate solvents (e.g., methanol, ethanol).

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used for the separation and quantification of gibberellins, flavonoids, and other metabolites.

Enzyme Assays

-

Enzyme Extraction: Soluble enzymes are extracted from plant tissues using specific buffers.

-

Activity Measurement: The activity of enzymes like GA 3β-hydroxylase and flavanone 3-hydroxylase is determined by measuring the conversion of a specific substrate to its product over time, often using radiolabeled substrates or chromatographic techniques.

Conclusion

This compound exerts a multi-faceted influence on the metabolism of crop species. Its primary role as a gibberellin biosynthesis inhibitor is well-established, leading to effective growth control. Furthermore, its impact on flavonoid and ethylene biosynthesis pathways opens avenues for enhancing disease resistance and improving fruit quality. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals to further explore and harness the metabolic effects of this compound for sustainable crop production. The provided pathway diagrams serve as a visual aid to understand the complex interactions at the molecular level. Continued research will undoubtedly uncover more nuanced metabolic responses to this compound, paving the way for more precise and effective applications in agriculture.

References

Prohexadione's Influence on Ethylene Production and Fruit Set: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms and applications of Prohexadione-Calcium in regulating key plant physiological processes.

This compound-calcium (Pro-Ca) is a versatile plant growth regulator with significant implications for fruit crop management. Its primary mode of action involves the inhibition of gibberellin and ethylene biosynthesis, leading to a cascade of physiological responses that include reduced vegetative growth and enhanced fruit set. This guide provides a comprehensive overview of the quantitative effects of this compound-calcium, details of experimental protocols for its study, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Effects of this compound-Calcium

The application of this compound-calcium has been shown to quantitatively influence fruit set and related yield components across a variety of fruit species. The following tables summarize key findings from various studies, providing a comparative overview of its efficacy.

Table 1: Influence of this compound-Calcium on Fruit Set in Apple (Malus domestica)

| Cultivar/Rootstock | This compound-Ca Concentration | Application Timing | Observed Effect on Fruit Set | Reference |

| 'McIntosh' | 125 mg/L | - | Increased number of fruits (3.4) per limb cross-sectional area. | [1] |

| 'Golden Delicious'/M9 | Two applications of 200 ppm at a 2-week interval | - | Higher fruit set percentage (32.8 ± 6.4). | [2] |

| 'Gala' | 42.5 and 125 mg/L | Two applications per season | Increased fruit set. | [3] |

| Not Specified | 125 or 250 mg/L | Petal fall | Increased fruit set in three of four experiments. | [4] |

Table 2: Influence of this compound-Calcium on Fruit Set in Pear (Pyrus communis)

| Cultivar | This compound-Ca Concentration | Application Timing | Observed Effect on Fruit Set | Reference |

| 'Smith' | 300 mg/L | - | Significantly higher fruit set percentage (91.04%), number of fruits per plant (346.6), and fruit yield (46.77 kg/plant ). | [2] |

| 'Clapp's Favorite' | Two applications of 200 ppm | One at complete petal fall and one four weeks later | Increased return bloom percentage by about 24.04%. | |

| Not Specified | 250 mg/L | - | Increased number of fruit. |

Table 3: Influence of this compound-Calcium on Fruit Set in Sweet Cherry (Prunus avium)

| Cultivar/Rootstock | This compound-Ca Concentration | Application Timing | Observed Effect on Fruit Set | Reference |

| 'Tip Top'/Gisela 6 | 1.8 g/L | Two applications between flower bud and petal fall stages | Significantly increased fruit setting by 10%. | |

| '0900 Ziraat' | 250 mg/L + AMS | - | Decrease in level of acidity (0.60) compared to untreated plants. |

Table 4: Influence of this compound-Calcium on Other Fruit Crops

| Crop | Cultivar | This compound-Ca Concentration | Application Timing | Observed Effect | Reference |

| Grape | 'Cabernet Sauvignon' | 250 mg/L | Flower separating stage | Increased yield per vine (4.7 kg). | |

| Apricot | 'Castlebrite' | 3 sprays | 10 to 20% fruit size increase. | ||

| Raspberry | 'Willamette' | During April-May | Increased fruit number per cane (218 ± 23) and yield per cane (864 ± 40 g). |

Experimental Protocols

The following sections outline the general methodologies employed in studies investigating the effects of this compound-calcium on fruit set and ethylene production.

Field Trial Design and Treatment Application

-

Experimental Design: Studies typically employ a randomized complete block design (RCBD) with multiple replications. Each experimental unit may consist of a single tree or a plot of several trees.

-

Plant Material: Uniform and healthy trees of the desired cultivar and rootstock combination are selected for the experiments.

-

Treatment Application: this compound-calcium, often in the form of commercial formulations like Regalis®, is applied as a foliar spray. Applications are typically made using a handgun sprayer to ensure thorough coverage of the foliage. Control trees are sprayed with water. The timing of application is a critical variable and can range from the flower bud stage to post-bloom.

Measurement of Fruit Set and Yield Components

-

Fruit Set Assessment: Fruit set is determined by counting the number of flower clusters and the number of fruitlets at a specific time after bloom on selected limbs. The fruit set is then expressed as the number of fruits per 100 flower clusters or per unit of limb cross-sectional area.

-

Yield Data Collection: At commercial harvest, the total number of fruits per tree and the total fruit weight per tree are recorded to determine the yield.

Ethylene Measurement

-

Sample Collection: Ethylene production can be measured from whole fruits. The fruits are enclosed in airtight containers for a specific period.

-

Gas Chromatography: A gas sample is withdrawn from the headspace of the container using a syringe and injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID). The GC separates the gases, and the FID detects the concentration of ethylene.

-

Laser-Based Detection: More advanced methods utilize laser-based photoacoustic detectors, such as the ETD-300, which offer high sensitivity and real-time monitoring of ethylene production.

-

Calculation: Ethylene production is typically expressed as nanoliters or microliters of ethylene per kilogram of fruit per hour (nL or µL kg⁻¹ h⁻¹).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound-calcium and a typical experimental workflow.

References

Prohexadione-Calcium: A Comprehensive Toxicological and Ecotoxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological and ecotoxicological properties of Prohexadione-calcium, a plant growth regulator. The information is compiled from various regulatory assessments and scientific studies, presenting a comprehensive overview for researchers and professionals in related fields.

Toxicological Profile

This compound-calcium exhibits a low acute toxicity profile across oral, dermal, and inhalation routes of exposure. It is not considered a skin sensitizer and shows minimal to slight irritation potential for skin and eyes. Repeated dose studies in various animal models have identified the kidney and forestomach as potential target organs at high doses. This compound-calcium is not mutagenic, carcinogenic, or neurotoxic, and it does not show evidence of reproductive or developmental toxicity at doses that are not maternally toxic.

Acute Toxicity

This compound-calcium has been extensively tested for its acute toxicity effects. The following table summarizes the key quantitative data from studies on various animal models.

| Test | Species | Route | Value | Toxicity Category | Reference |

| LD50 | Rat | Oral | >5000 mg/kg bw | Low | [1][2][3][4] |

| LD50 | Mouse | Oral | >5000 mg/kg bw | Low | [1] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | Low | |

| LC50 | Rat | Inhalation (4h) | >4.21 - >5.7 mg/L | Low | |

| Skin Irritation | Rabbit | Dermal | Non-irritant to Slight Irritant | - | |

| Eye Irritation | Rabbit | Ocular | Slight Irritant | - | |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | - |

Repeated Dose Toxicity

Subchronic and chronic toxicity studies have been conducted to evaluate the long-term effects of this compound-calcium.

| Study Duration | Species | NOAEL | LOAEL | Target Organs/Effects | Reference |

| 4-Week | Rat | 301 mg/kg bw/day (males) | - | Decreased hematocrit, hemoglobin, and red blood cell counts in males at higher doses. | |

| 90-Day | Dog | 80 mg/kg/day | 400 mg/kg/day | Kidney effects (dilated basophilic tubules) and decreased potassium levels. | |

| 1-Year | Dog | 20 mg/kg/day | 200 mg/kg/day | Histopathological changes in the kidneys. | |

| 28-Day Dermal | Rat | 1000 mg/kg/day | - | No adverse dermal or systemic effects observed. | |

| Chronic | Rat | 18.5 mg/kg bw/d | 94 mg/kg bw/d | Abnormal haematology, clinical chemistry and thyroid histopathology and decreased bodyweight gain and food conversion efficiency. |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

This compound-calcium has been evaluated for its potential to cause genetic mutations, cancer, and adverse effects on reproduction and development.

-

Genotoxicity: this compound-calcium was not mutagenic in bacterial or mammalian cell assays.

-

Carcinogenicity: In 2-year chronic toxicity/carcinogenicity studies in rats and mice, this compound-calcium was negative for carcinogenicity. It is classified as "not likely to be carcinogenic to humans".

-

Reproductive and Developmental Toxicity: No reproductive toxicity was noted in a two-generation study in rats. Developmental toxicity studies in rats and rabbits showed no treatment-related developmental effects at doses that were not maternally toxic. Maternal effects, including mortality and abortions, were observed in rabbits at high doses (≥200 mg/kg/day).

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that this compound-calcium is rapidly absorbed after oral administration, with peak concentrations reached within 30 minutes. Excretion is rapid and primarily occurs via urine at low doses, with fecal excretion becoming more substantial at higher doses. The compound does not accumulate in tissues. The primary component found in excreta and tissues is the free acid of this compound-calcium.

Ecotoxicological Profile

This compound-calcium demonstrates a favorable ecotoxicological profile, with low toxicity to a wide range of non-target organisms.

Avian Toxicity

| Test | Species | Value | Toxicity Classification | Reference |

| Acute Oral LD50 | Bobwhite Quail | >5250 mg/kg | Practically non-toxic | |

| Acute Oral LD50 | Mallard Duck | >5250 mg/kg | Practically non-toxic | |

| Dietary LC50 | Bobwhite Quail | >2000 ppm | Practically non-toxic | |

| Dietary LC50 | Mallard Duck | >2000 ppm | Practically non-toxic | |

| Reproductive NOEC | Bobwhite Quail | 1000 ppm | - |

Aquatic Toxicity

| Test | Species | Duration | Value | Toxicity Classification | Reference |

| LC50 | Rainbow Trout (Oncorhynchus mykiss) | 96 h | >92 - 119 mg/L | Practically non-toxic | |

| LC50 | Bluegill Sunfish (Lepomis macrochirus) | 96 h | >95.6 mg/L | Practically non-toxic | |

| LC50 | Sheepshead Minnow | 96 h | 122 ppm | Practically non-toxic | |

| EC50 | Daphnia magna (Water flea) | 48 h | >90 - >100 mg/L | Practically non-toxic | |

| Chronic NOEC | Daphnia magna | - | 12.5 ppm | - | |

| EC50 | Selenastrum capricornutum (Green algae) | - | >1.1 mg/L | Low toxicity | |

| EC50 | Navicula pelliculosa (Freshwater diatom) | - | >1.2 mg/L | Low toxicity | |

| EC50 | Anabaena flos-aquae (Blue-green algae) | - | >1.2 mg/L | Low toxicity | |

| EC50 | Lemna gibba (Duckweed) | - | 1200 ppb | - |

Terrestrial Organism Toxicity

| Organism | Test | Value | Toxicity Classification | Reference |

| Honeybee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | Practically non-toxic | |

| Earthworm | - | Low toxicity | - | |

| Beneficial Arthropods | - | Low toxicity | - |

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

A generalized workflow for an acute oral toxicity study is depicted below.

Key elements of these protocols include:

-

Test Organism: Specific species, strain, age, and weight of the animals or organisms are used.

-

Dosage: A range of dose levels, including a control group, is administered.

-

Exposure Duration: The length of exposure is defined (e.g., 96 hours for acute fish toxicity).

-

Endpoints: Specific effects are measured, such as mortality (LD50/LC50), growth inhibition (EC50), or pathological changes (NOAEL/LOAEL).

Mode of Action and Signaling Pathways

This compound-calcium's primary mode of action as a plant growth regulator is the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that promote cell elongation. By blocking their synthesis, this compound-calcium reduces vegetative growth.

The compound acts as a structural mimic of 2-oxoglutarate, a co-substrate for certain dioxygenases. This leads to the inhibition of enzymes such as GA 3-hydroxylase, a key enzyme in the late stages of gibberellin synthesis.

References

Methodological & Application

Prohexadione-Calcium: Application Protocols for Apple Orchards

Authored for Researchers, Scientists, and Drug Development Professionals

Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized in apple orchards to manage vegetative vigor, improve fruit quality, and aid in disease control. This document provides detailed application notes and protocols based on current scientific literature, designed to guide experimental design and practical application in a research and development context.

Introduction

This compound-calcium functions as a structural mimic of 2-oxoglutaric acid, a co-substrate for certain dioxygenases.[1] This competitive inhibition blocks the late stages of gibberellin (GA) biosynthesis, specifically the conversion of GA₂₀ to the biologically active GA₁.[1][2][3] The resulting reduction in gibberellin levels leads to a decrease in cell elongation and, consequently, shoot growth.[4] Beyond growth regulation, Pro-Ca has been shown to influence flavonoid metabolism, enhancing the production of phytoalexin-like compounds that contribute to disease resistance. It can also reduce ethylene formation, which may lead to increased fruit set by decreasing the abortion of young fruitlets.

Signaling Pathway and Mechanism of Action

This compound-calcium primarily interferes with the gibberellin biosynthesis pathway. The diagram below illustrates the key steps inhibited by Pro-Ca and its downstream effects.

Application Protocols for Vegetative Growth Control

The primary application of Pro-Ca in apple orchards is to control excessive vegetative growth. This helps to improve light penetration into the canopy, reduce pruning costs, and create a balance between vegetative and reproductive growth.

Application Timing:

The timing of the initial application is crucial for effective growth suppression. Applications should commence when new shoot growth is between 2.5 to 5 cm (1 to 2 inches). This typically coincides with the pink stage of flower development to petal fall. Early applications are more effective as they target the period of rapid shoot elongation. A delay of 2 to 3 weeks after petal fall can result in reduced efficacy. It takes approximately 10 to 14 days for the growth-retarding effects of Pro-Ca to become visible.

Application Rates and Frequency:

Rates can be adjusted based on tree vigor, cultivar, and desired level of control. Multiple low-rate applications are often more effective for season-long control than a single high-rate application.

| Objective | Application Timing | Rate (per 100 gal) | Total Seasonal Rate (per acre) | Notes |

| Standard Vigor Control | Initial: 1-3 inches of shoot growth. Repeat every 2.5-4 weeks. | 6 oz | Up to 99 oz | A non-ionic surfactant is recommended. Use of a water conditioner like ammonium sulfate (AMS) is advised, especially with hard water. |

| High Vigor Control | Initial: Pink stage. Repeat every 3 weeks. | 6-10 oz | Up to 99 oz | Higher rates may be necessary for very vigorous cultivars or conditions. |

| Fire Blight Suppression | Petal fall (shoots 1.5-3 inches) | 2-6 oz | As needed | Often tank-mixed with Actigard™ (1 oz/acre) for enhanced control. |

Tank Mixing and Adjuvants:

-

Surfactants: The inclusion of a non-ionic surfactant is recommended to improve coverage and uptake.

-

Water Conditioners: In areas with hard water, the addition of ammonium sulfate (AMS) at a rate equal to the weight of the Pro-Ca product is recommended to prevent the precipitation of this compound-calcium.

-

Incompatibilities: Pro-Ca should not be tank-mixed with foliar nutrient sprays containing free calcium, such as calcium chloride or calcium nitrate, as this can cause precipitation. Boron sprays should also be avoided in tank mixes.

Effects on Fruiting and Disease

Fruit Set and Thinning:

Pro-Ca application can lead to an increase in fruit set, primarily by reducing "June drop". This necessitates a more aggressive chemical thinning program to avoid over-cropping, which can lead to smaller fruit size and reduced return bloom.

Disease Suppression:

-

Fire Blight (Erwinia amylovora): Pro-Ca provides indirect control of the shoot blight phase of fire blight. By inhibiting shoot elongation, it promotes the development of thicker cell walls in the new shoots, creating a physical barrier to bacterial invasion. The inhibitory effect begins 10 to 14 days after application.

-

Scab (Venturia inaequalis): Some studies have reported a reduction in scab development following Pro-Ca applications, which may be linked to the induced changes in flavonoid metabolism and enhanced host resistance.

Experimental Protocol: Evaluating Pro-Ca Efficacy

The following outlines a general experimental workflow for assessing the impact of Pro-Ca on apple trees.

Methodology Details:

-

Experimental Design: A completely randomized design with multiple replications (e.g., 4-5) and multiple trees per experimental unit (e.g., 5-10) is recommended.

-

Treatments: Include an untreated control and various rates and timings of Pro-Ca. It may also be relevant to include treatments with different adjuvants.

-

Application: Treatments should be applied to the point of drip using a calibrated sprayer to ensure uniform coverage.

-

Data Collection:

-

Shoot Growth: Randomly select and tag a predetermined number of current-season shoots per tree and measure their length weekly or bi-weekly.

-

Fruit Set: Count the number of fruitlets on tagged limbs or flower clusters after initial fruit drop and again after "June drop" to determine final set.

-

Yield and Fruit Quality: At harvest, record the total weight of fruit per tree. Take a random subsample of fruit to measure size (diameter), weight, firmness, soluble solids content, and titratable acidity. Assess for any disorders like russeting.

-

Return Bloom: In the spring following the application, count the number of flower clusters on the previously tagged limbs to assess the effect on flower bud formation.

-

Summary of Quantitative Data from Cited Experiments

| Cultivar(s) | Pro-Ca Rate(s) | Application Timing | Key Findings | Reference |

| 'McIntosh', 'Delicious' | 125, 250 mg/L | Petal fall | Increased fruit set, necessitating more aggressive thinning. Reduced return bloom linearly with increasing concentration. | |

| 'Spur Delicious' | 45 g/100 L | Multiple applications | Resulted in shorter shoot growth. | |

| 'Empire', 'Royal Court' | 75, 125 mg/L | Not specified | Significant reduction in shoot length. | |

| 'Jonagold' | 75, 150, 75+75 mg/dm³; 125, 175, 200 mg/dm³ | Two consecutive years | Resulted in shorter shoot length. | |

| 'Sinap Orlovskii' | 1.25 + 1.25 g/ha (double application) | Not specified | Reduced one-year shoot length by 1.6 to 1.96 times compared to control. Increased yield and commercial value of fruits. | |

| 'Gala' | 42.5, 125 mg/L | Two applications in May | Increased fruit set and decreased return bloom as Pro-Ca rate increased. | |

| 'Idared', 'Generos', 'Florina' | Not specified | Annually during 2019-2022 | Evaluated in combination with fertilizers. | |

| 'Golden Delicious' | 150 mg/L; 188 mg/L (two applications) | Petal fall | Reduced severity of russet and scarf skin. |

Conclusion

This compound-calcium is a valuable tool for managing apple orchard systems. Its efficacy is highly dependent on proper application timing, rate, and consideration of environmental and cultivar-specific factors. For research and development purposes, carefully designed experiments are crucial to optimize its use for specific production goals, whether for vegetative growth control, yield management, or as part of an integrated disease management program. The protocols and data presented here provide a foundation for further investigation and application of this plant bioregulator.

References

Optimal timing and concentration of Prohexadione for vegetative growth control

Application Notes and Protocols for Prohexadione in Vegetative Growth Control

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound-calcium (Pro-Ca) is a widely utilized plant growth regulator that effectively suppresses vegetative growth in a variety of plant species. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which leads to reduced cell elongation and consequently, more compact plant growth.[1][2][3] This characteristic makes it a valuable tool in agricultural and horticultural practices for managing plant size, improving canopy light penetration, and in some cases, enhancing crop load and disease resistance.[1][4] These notes provide detailed protocols and application guidelines for the use of this compound-calcium in controlling vegetative growth, based on scientific literature.

Mechanism of Action

This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several dioxygenase enzymes involved in the late stages of gibberellin biosynthesis. Specifically, Pro-Ca targets and inhibits GA 3β-hydroxylase, the enzyme responsible for converting inactive GAs (like GA20 and GA9) into their biologically active forms (such as GA1 and GA4). By blocking this crucial step, the production of growth-promoting gibberellins is significantly reduced, resulting in decreased internode elongation and shoot growth. Beyond gibberellin synthesis, Pro-Ca can also influence other metabolic pathways, including flavonoid metabolism and ethylene biosynthesis, which contributes to its multifunctional effects like increased pathogen resistance and enhanced fruit set.

Quantitative Data Summary

The efficacy of this compound-calcium is dependent on the plant species, vigor, application timing, and concentration. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound-Calcium on Apple Trees (Malus domestica)

| Cultivar | Concentration (mg/L) | Application Timing | Effect on Shoot Growth | Reference |

| 'Golden Delicious' | ~144 mg/L (initial), ~96 mg/L (subsequent) | 5 applications at ~21 day intervals, starting at 1-2 inch shoot growth | 44% reduction in shoot length | |

| Various | 250 (cumulative dose) | Single or multiple sprays starting at petal fall or within 10 days | Season-long control of vigorous shoot growth | |

| 'Gala', 'Marshall Mac', 'Empire', 'Jonagold', 'Red Delicious' | 188 (initial), 125 (subsequent) | 7, 28, and 56 days after petal fall | Significant reduction in vegetative growth, varied by cultivar | |

| 'Lapins', 'Sweetheart' (Sweet Cherry) | 150 - 250 | Single application when shoots are 15 cm long | Significant reduction in terminal shoot elongation |

Table 2: Effect of this compound-Calcium on Herbaceous Plants

| Plant Species | Concentration (mg/L) | Application Method | Key Results | Reference |

| 'Maehyang' Strawberry | 50, 100, 150, 200 | Foliar Spray or Drench | Higher concentrations suppressed mother plant petiole length. 50-100 mg/L (drench) and 100-150 mg/L (foliar) increased runner plant production. | |

| Cucumber | 15, 30, 45, 60 | Foliar Spray (2 applications) | 30 mg/L was most effective, increasing yield and vegetative development. Higher doses (45, 60 mg/L) decreased plant height and internode length. | |

| Rice ('Ilpumbyeo') | 10, 20 | Foliar Spray | Decreased internode and stem length. Increased stem breaking force. | |

| Roselle | 100, 200, 300 | Foliar Spray | Plant height was significantly shorter than untreated controls, with 300 mg/L causing the greatest reduction. | |

| Kabuli Chickpea | 750, 1500, 3000, 4500 | Foliar Spray | No significant impact on final plant height due to growth resumption 2-3 weeks after application. |

Table 3: Effect of this compound-Calcium on Turfgrass

| Grass Species | Application Rate (g a.i./ha) | Application Schedule | Effect on Growth | Reference |

| Japanese Lawn Grass | 165.0 + 165.0 | Two applications | Reduced shoot growth, improved sod quality | |

| Broadleaf Carpet Grass | 55.0 + 55.0 + 55.0 | Three applications | Reduced shoot growth, improved sod quality | |

| Kentucky Bluegrass, Perennial Ryegrass | 140 to 670 | Not specified | Reduced leaf biomass |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound-calcium application for vegetative growth control.

Protocol 1: Vegetative Growth Control in Apple Trees

-

Objective: To evaluate the effect of a season-long Pro-Ca program on shoot growth, pruning weight, and yield of mature, vigorous apple trees.

-

Plant Material: Vigorously growing 'Golden Delicious'/'M.111' apple trees.

-

Experimental Design: Randomized complete block design.

-

Treatments:

-

Untreated Control.

-

Season-long Pro-Ca program.

-

-

Application Protocol:

-